molecular formula C8H8FN5 B15304484 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine

5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine

Katalognummer: B15304484
Molekulargewicht: 193.18 g/mol
InChI-Schlüssel: NWMWLULMPKBIJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring fused with a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 5-amino-pyrazoles with suitable pyrimidine derivatives in the presence of catalysts and solvents such as ethanol and acetic acid . The reaction conditions often require refluxing to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or amino groups, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exhibiting its anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its fluorine and methyl groups contribute to its potency and selectivity as a CDK inhibitor, making it a valuable compound in medicinal chemistry.

Eigenschaften

Molekularformel

C8H8FN5

Molekulargewicht

193.18 g/mol

IUPAC-Name

5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine

InChI

InChI=1S/C8H8FN5/c1-4-6(9)7(10)14-8(13-4)5-2-11-12-3-5/h2-3H,1H3,(H,11,12)(H2,10,13,14)

InChI-Schlüssel

NWMWLULMPKBIJK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC(=N1)C2=CNN=C2)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.